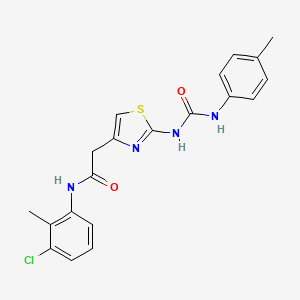
1-(3-cyano-6-fluoroquinolin-4-yl)-N-(4-ethylphenyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-cyano-6-fluoroquinolin-4-yl)-N-(4-ethylphenyl)piperidine-4-carboxamide, also known as Compound A, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. In
Scientific Research Applications
Antitubercular Activity
Research has investigated the antitubercular properties of various quinoline and piperidine derivatives, which are structurally related to 1-(3-cyano-6-fluoroquinolin-4-yl)-N-(4-ethylphenyl)piperidine-4-carboxamide. Studies on modifications of isoniazid (INH) structure and related derivatives have shown significant activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria, suggesting potential for these compounds in treating tuberculosis resistant to conventional drugs (Asif, 2014).
Central Nervous System (CNS) Acting Drugs
Research has identified various chemical groups, including piperidine derivatives, as having potential effects on the Central Nervous System (CNS), ranging from depression and euphoria to convulsion. This indicates the possible application of compounds like 1-(3-cyano-6-fluoroquinolin-4-yl)-N-(4-ethylphenyl)piperidine-4-carboxamide in developing novel CNS acting drugs (Saganuwan, 2017).
Antipsychotic Agents
Studies have shown that arylalkyl substituents, similar to the structure of 1-(3-cyano-6-fluoroquinolin-4-yl)-N-(4-ethylphenyl)piperidine-4-carboxamide, can improve the potency and selectivity of binding affinity at D2-like receptors, indicating their potential as antipsychotic agents (Sikazwe et al., 2009).
Antibacterial Agents
Fluoroquinolones, a class of compounds including fluoroquinolin derivatives, have demonstrated broad-spectrum activity against Gram-positive, Gram-negative, mycobacterial organisms, and anaerobes, highlighting their significance as potent antibacterial agents (da Silva et al., 2003).
Zinc Ion Fluorescent Probes
Research into fluorescent sensors based on 8-aminoquinoline derivatives for detecting Zn2+ ions in environmental and biological applications suggests the potential for structurally similar compounds to serve as effective recognition probes for zinc analysis, given their good selectivity and biocompatibility (Mohamad et al., 2021).
Antimicrobial Compounds from Cyanobacteria
Cyanobacteria-derived compounds, including those with structures related to quinoline and piperidine, have shown antimicrobial activity against multidrug-resistant bacteria, fungi, and Mycobacterium tuberculosis. This underscores the potential of 1-(3-cyano-6-fluoroquinolin-4-yl)-N-(4-ethylphenyl)piperidine-4-carboxamide in addressing drug resistance issues (Swain et al., 2017).
properties
IUPAC Name |
1-(3-cyano-6-fluoroquinolin-4-yl)-N-(4-ethylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O/c1-2-16-3-6-20(7-4-16)28-24(30)17-9-11-29(12-10-17)23-18(14-26)15-27-22-8-5-19(25)13-21(22)23/h3-8,13,15,17H,2,9-12H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJKXHZMKXKBQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-cyano-6-fluoroquinolin-4-yl)-N-(4-ethylphenyl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([1,1'-biphenyl]-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2802558.png)
![2-[8-[(Dibenzylamino)methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide](/img/no-structure.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2802560.png)
![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-methoxybenzamide](/img/structure/B2802561.png)




![2,6-dichloro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2802576.png)
![2-[3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2802577.png)
